2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a cyclopenta ring fused to the thiophene-pyrimidine core. Its structure includes a thioether linkage at the 4-position of the pyrimidine ring and a substituted pyrrole group (1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl) attached via an ethanone moiety. The molecular complexity arises from the fusion of aromatic and heterocyclic systems, which may enhance binding affinity in biological targets or modulate physicochemical properties like solubility and stability.
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS2/c1-14-8-9-18(10-15(14)2)28-16(3)11-20(17(28)4)21(29)12-30-24-23-19-6-5-7-22(19)31-25(23)27-13-26-24/h8-11,13H,5-7,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYASCKLESXPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be dissected into two main components: a thieno[2,3-d]pyrimidine moiety and a pyrrole derivative. Its molecular formula is with a molecular weight of approximately 373.54 g/mol. The presence of sulfur in its structure suggests potential reactivity and biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising effects:
- Anticancer Activity : Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values ranging from 0.51 to 1.07 µg/mL against HepG2 and A549 cell lines, indicating potent anticancer properties .
- Antimicrobial Properties : Compounds containing thieno[2,3-b]pyridine systems have been reported to possess good antibacterial activity against pathogens such as Escherichia coli . This suggests that the compound may also exhibit similar antimicrobial properties due to structural similarities.
-
Mechanisms of Action :
- Inhibition of Kinases : Some studies have indicated that thieno derivatives can inhibit specific kinases involved in cancer progression, particularly CDK1/Cyclin A2 pathways . The binding affinity and interactions with ATP-binding pockets are critical for their inhibitory effects.
- Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for their anticancer efficacy.
Case Studies
Several case studies have been documented regarding the biological activities of similar compounds:
- Case Study 1 : A study on a thieno[2,3-d]pyrimidine derivative demonstrated significant growth inhibition in SGC-7901 gastric cancer cells with an IC50 value of 0.61 µg/mL. The study highlighted the importance of structural modifications in enhancing biological activity .
- Case Study 2 : Another investigation focused on the synthesis of pyrimidine derivatives from natural products showed promising results against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine ring significantly impacted the cytotoxicity profiles .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. The thieno-pyrimidine scaffold has been associated with the inhibition of various cancer cell lines. For instance, studies have shown that modifications to the thieno-pyrimidine structure can lead to enhanced cytotoxicity against breast cancer and leukemia cells .
Antiviral Properties
Compounds similar to the target molecule have demonstrated antiviral activity. Specifically, thieno[2,3-d]pyrimidines have been investigated for their ability to inhibit viral replication processes. Their mechanism often involves interference with viral polymerases or proteases, making them potential candidates for antiviral drug development against viruses like HIV and hepatitis C .
Neuroprotective Effects
The neuroprotective potential of thieno[2,3-d]pyrimidine derivatives has also been explored. These compounds may exert protective effects against neurodegenerative diseases by modulating signaling pathways involved in neuronal survival and apoptosis. Research indicates that certain derivatives can enhance cognitive functions in animal models of Alzheimer's disease .
Pharmacology
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, thieno-pyrimidine derivatives have been studied for their ability to inhibit kinases and phosphodiesterases, which are critical targets in cancer therapy and cardiovascular diseases. This inhibition can lead to altered signaling pathways that promote cell death in cancerous cells or improve vascular function .
Drug Formulation Development
In pharmaceutical formulations, the compound's unique properties allow for the development of novel drug delivery systems. Its lipophilic nature can enhance the bioavailability of poorly soluble drugs when used as a co-formulant in solid lipid nanoparticles or liposomes .
Materials Science
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Research has shown that thieno[2,3-d]pyrimidine derivatives can be used as semiconductors in organic field-effect transistors (OFETs), where they exhibit favorable charge transport characteristics. This application is crucial for developing flexible electronic devices and sensors .
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| "Anticancer Activity of Thieno-Pyrimidines" | Oncology | Demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values in low micromolar range. |
| "Thieno-Pyrimidine Derivatives as Antiviral Agents" | Virology | Showed effective inhibition of viral replication in vitro with potential for drug development against HIV. |
| "Neuroprotective Properties of Thieno-Pyrimidines" | Neuroscience | Indicated improved cognitive performance in animal models with reduced neuroinflammation markers. |
| "Enzyme Inhibition by Thieno-Pyrimidines" | Pharmacology | Identified as potent inhibitors of specific kinases relevant to cancer progression and treatment resistance. |
| "Organic Electronic Applications of Thieno-Pyrimidines" | Materials Science | Achieved high mobility rates in OFETs indicating potential for commercial electronic applications. |
Comparison with Similar Compounds
Structural Analogues and Core Modifications
A. Thieno[2,3-d]pyrimidine Derivatives
N-(4-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide Structure: Replaces the thioether group with a piperazine-acetamide chain. Synthesis: Uses NaHCO₃/NaI-mediated coupling . Implications: The piperazine moiety may enhance solubility compared to the thioether in the target compound.
2-[(2-Trifluorocarbonyl-4-chlorophenyl)amino]-1-[4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)phenyl]ethanone Structure: Features a trifluoroacetyl-aniline substituent instead of the dimethylphenyl-pyrrole group. Activity: Reported antibacterial properties .
B. Fused-Ring Variations
2-Substituted Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one Structure: Replaces the cyclopenta ring with a tetrahydrobenzene ring. Synthesis: Cyclocondensation of aldehydes and aminothiophene carboxamides .
Substituent Effects
- Thioether vs. Piperazine/Ester Groups: Thioether linkages (as in the target compound) may confer higher lipophilicity compared to piperazine derivatives . Ethyl ester derivatives (e.g., ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate) exhibit lower molecular weights (296.77 g/mol vs. 487.57 g/mol for the target’s analogue in ), impacting bioavailability .
Physicochemical Properties
*Note: Data inferred from structurally similar compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
